Cas no 210880-57-2 (6-azidohex-1-yne)

6-azidohex-1-yne structure
6-azidohex-1-yne structure
Product name:6-azidohex-1-yne
CAS No:210880-57-2
MF:C6H9N3
MW:123.155760526657
CID:4459819

6-azidohex-1-yne Chemical and Physical Properties

Names and Identifiers

    • 1-Hexyne, 6-azido-
    • 6-azidohex-1-yne

6-azidohex-1-yne Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-45022477-1.0g
6-azidohex-1-yne
210880-57-2 95%
1.0g
$903.0 2023-01-12
Enamine
BBV-45022477-10.0g
6-azidohex-1-yne
210880-57-2 95%
10.0g
$2980.0 2023-01-12
Enamine
BBV-45022477-5.0g
6-azidohex-1-yne
210880-57-2 95%
5.0g
$2369.0 2023-01-12
Enamine
BBV-45022477-1g
6-azidohex-1-yne
210880-57-2 95%
1g
$903.0 2023-10-28
Enamine
BBV-45022477-5g
6-azidohex-1-yne
210880-57-2 95%
5g
$2369.0 2023-10-28
Enamine
BBV-45022477-2.5g
6-azidohex-1-yne
210880-57-2 95%
2.5g
$1871.0 2023-10-28
Enamine
BBV-45022477-10g
6-azidohex-1-yne
210880-57-2 95%
10g
$2980.0 2023-10-28

Additional information on 6-azidohex-1-yne

Chemical Profile of 6-azidohex-1-yne (CAS No. 210880-57-2)

6-azidohex-1-yne, identified by the Chemical Abstracts Service Number (CAS No.) 210880-57-2, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of alkyne derivatives, characterized by the presence of a triple carbon-carbon bond and an azide functional group. The unique structural features of 6-azidohex-1-yne make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The molecular structure of 6-azidohex-1-yne consists of a six-carbon chain terminated by a terminal triple bond (C≡C) at one end and an azide group (N₃) at the other. This configuration imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The azide group, in particular, is known for its ability to participate in various chemical transformations, including cycloadditions, substitutions, and polymerizations, which are pivotal in medicinal chemistry.

In recent years, 6-azidohex-1-yne has been explored as a key intermediate in the synthesis of bioactive molecules. One notable area of research involves its application in the development of peptidomimetics, where the alkyne and azide functionalities facilitate the formation of cyclic structures through copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This method has revolutionized drug discovery by enabling rapid and efficient construction of complex scaffolds with high precision.

Moreover, 6-azidohex-1-yne has shown promise in the synthesis of antiviral and anticancer agents. The triple bond and azide group provide multiple sites for selective modification, allowing chemists to tailor molecular properties such as solubility, bioavailability, and target specificity. For instance, researchers have utilized 6-azidohex-1-yne to construct novel analogs of known pharmacophores, demonstrating its potential in generating next-generation therapeutics.

Recent advancements in computational chemistry have further enhanced the utility of 6-azidohex-1-yne. Molecular modeling studies have revealed insights into its reactivity and interaction with biological targets, aiding in the rational design of drug candidates. These computational approaches complement experimental efforts by predicting structural motifs and optimizing synthetic pathways.

The pharmaceutical industry has also leveraged 6-azidohex-1-yne in the development of probes for biochemical assays. The azide group serves as a handle for labeling biomolecules or tracking metabolic pathways, providing valuable tools for understanding disease mechanisms and drug action. Such applications underscore the compound's significance beyond mere synthetic utility.

In conclusion, 6-azidohex-1-yne (CAS No. 210880-57-2) represents a compelling example of how structural innovation can drive progress in medicinal chemistry. Its unique combination of functional groups and reactivity patterns makes it an indispensable tool for researchers seeking to develop novel therapeutic agents. As synthetic methodologies continue to evolve, the role of compounds like 6-azidohex-1-yne is expected to expand, further solidifying their importance in addressing global health challenges.

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